(R)-tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Description

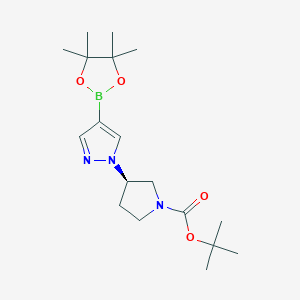

This compound is a boronic ester-containing pyrrolidine derivative with a tert-butyl carbamate protecting group. Its structure features:

- A pyrrolidine ring substituted at the 3-position with a pyrazole moiety.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group attached to the pyrazole, enabling Suzuki-Miyaura cross-coupling reactions .

- A chiral (R)-configuration at the pyrrolidine carbon, critical for stereoselective applications in medicinal chemistry or catalysis.

Properties

IUPAC Name |

tert-butyl (3R)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BN3O4/c1-16(2,3)24-15(23)21-9-8-14(12-21)22-11-13(10-20-22)19-25-17(4,5)18(6,7)26-19/h10-11,14H,8-9,12H2,1-7H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWFVUAHNXWIFY-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(C3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@@H]3CCN(C3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound has the following molecular formula: with a molecular weight of 297.20 g/mol. The presence of the dioxaborolane moiety is significant for its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound interacts with various receptors, potentially modulating signaling pathways that affect cell proliferation and apoptosis.

- Antioxidant Properties : Its structure suggests potential antioxidant activity, which may protect cells from oxidative stress.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Anticancer Activity :

- A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

-

Neuroprotective Effects :

- Research indicated that this compound could protect neuronal cells from apoptosis induced by neurotoxic agents. The proposed mechanism involves modulation of neuroinflammatory pathways and preservation of mitochondrial function.

-

Anti-inflammatory Properties :

- In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a role in managing inflammatory diseases.

Data Table of Biological Activities

Scientific Research Applications

Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β)

One of the key pharmacological activities of (R)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is its role as an inhibitor of GSK-3β. This enzyme is implicated in various cellular processes including:

- Regulation of glycogen metabolism

- Neuroinflammation

- Neurodegenerative diseases such as Alzheimer's disease

Research indicates that the inhibition of GSK-3β may offer protective effects against neurodegeneration by modulating signaling pathways associated with cell survival and apoptosis .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Its structural similarity to other known anticancer agents suggests that it may interfere with cancer cell proliferation and induce apoptosis in malignant cells. Studies have shown promising results in preclinical models where the compound demonstrated cytotoxic effects against various cancer cell lines .

Intermediate in Drug Synthesis

This compound serves as an important intermediate in the synthesis of biologically active compounds. For instance:

- It plays a crucial role in the synthesis of crizotinib, an FDA-approved drug for treating non-small cell lung cancer .

The compound can be synthesized through multi-step reactions involving readily available starting materials and has been confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Potential Use in Organic Electronics

Due to its unique electronic properties arising from the dioxaborolane group, this compound is being explored for applications in organic electronics. Its ability to form stable thin films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Neuroprotective Effects

A study conducted on the neuroprotective effects of the compound demonstrated that it could significantly reduce neuronal cell death in models of oxidative stress. The mechanism was attributed to its ability to inhibit GSK-3β activity and promote cell survival pathways .

Anticancer Efficacy

In vitro studies have shown that (R)-tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazol-1-y)pyrrolidine-1-carboxylate exhibits selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related boronic esters and pyrrolidine derivatives:

Key Findings from Comparative Studies

Reactivity in Cross-Coupling Reactions :

- The target compound’s pyrrolidine-pyrazole-boronate system exhibits higher regioselectivity in Suzuki-Miyaura couplings compared to simpler pyrazole-boronates (e.g., 877399-31-0), likely due to steric and electronic effects of the pyrrolidine ring .

- The azetidine analogue (1029716-44-6) shows faster coupling kinetics under Pd catalysis, attributed to azetidine’s smaller ring size and increased ring strain .

Stereochemical Influence: The (R)-configuration in the target compound enables enantioselective synthesis of chiral amines, unlike racemic mixtures observed in non-chiral analogues (e.g., compound 26 in ) .

Synthetic Challenges: The target compound’s synthesis requires stereocontrol during pyrrolidine functionalization, unlike non-chiral analogues synthesized via straightforward photoredox methods (e.g., compound 26 in , % yield) .

Q & A

Q. What methods are effective for synthesizing this compound with optimal yield?

A visible-light-mediated decarboxylative radical addition can be employed using Ir(ppy)₂(dtbbpy)PF₆ as a photocatalyst, Cs₂CO₃ as a base, and DMF as a solvent under 24-hour irradiation. Flash column chromatography (e.g., 10% EtOAc/pentane) achieves a 49% yield. TLC (Rf = 0.50) and NMR/HRMS confirm purity and structure .

Q. How should researchers purify this compound to minimize impurities?

Flash column chromatography with gradients of EtOAc/pentane is effective. Monitor purification via TLC (Rf = 0.50 under 10% EtOAc/pentane, KMnO₄ staining). Post-purification, validate using ¹H NMR to identify residual solvents or byproducts .

Q. What analytical techniques are critical for structural confirmation?

Use HRMS (e.g., [M+Na]⁺ at 376.2640), ¹H/¹³C NMR for backbone analysis, and ¹¹B NMR (δ ~30 ppm) to confirm boron presence. Note that carbons adjacent to boron may not appear in ¹³C NMR due to quadrupolar relaxation .

Q. How can this compound be applied in cross-coupling reactions?

As a boronic ester, it participates in Suzuki-Miyaura couplings with aryl halides. Optimize conditions using Pd catalysts (e.g., Pd(PPh₃)₄), bases like Na₂CO₃, and polar aprotic solvents (e.g., THF/H₂O) at 80–100°C .

Advanced Research Questions

Q. How to resolve stereochemical inconsistencies in synthesized batches?

If stereoisomers form (e.g., due to undetermined configurations at the pyrrolidine or pyrazole moieties), employ chiral HPLC with polysaccharide-based columns or derivatize with chiral auxiliaries for NMR analysis. highlights unresolved stereochemistry in similar systems .

Q. What strategies mitigate challenges in detecting boron-adjacent carbons via NMR?

The boron atom’s quadrupolar moment broadens or eliminates signals from directly bonded carbons. Use ¹¹B NMR (δ ~30 ppm) for boron environment analysis and DEPT-135 or HSQC to infer adjacent carbons indirectly .

Q. How to optimize reaction conditions for air-sensitive intermediates?

For hydrogenation or light-mediated steps (e.g., ), use Schlenk lines or gloveboxes under inert atmospheres. Pre-dry solvents (e.g., DMF over molecular sieves) and degas via freeze-pump-thaw cycles .

Q. How to quantify diastereomeric ratios in stereoisomeric mixtures?

Integrate distinct ¹H NMR signals (e.g., pyrrolidine protons) or use NOESY to identify spatial correlations. For low ratios, employ chiral derivatization agents (e.g., Mosher’s acid) followed by LC-MS .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.